molecular formula C13H15F3O B2387598 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one CAS No. 104483-68-3

3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one

Cat. No.: B2387598
CAS No.: 104483-68-3
M. Wt: 244.257
InChI Key: YJUGHFICDPXBOW-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one is an organic compound that features a trifluoromethyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one typically involves the introduction of a trifluoromethyl group into an organic molecule. One common method is the use of trifluoromethyltrimethylsilane (TMSCF3) as a nucleophilic trifluoromethylating agent. This reagent can react with carbonyl compounds under the activation of fluoride ions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of these reactions is crucial for producing sufficient quantities for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or carboxylic acids, while reduction can yield alcohols .

Mechanism of Action

The mechanism by which 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one exerts its effects involves the interaction of its trifluoromethyl group with various molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in its applications . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one is unique due to its specific structure, which combines a trifluoromethyl group with a phenyl ring and a butanone backbone. This combination imparts unique chemical properties, such as enhanced lipophilicity and metabolic stability, making it valuable in various applications .

Properties

IUPAC Name

3,3-dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O/c1-12(2,3)11(17)8-9-6-4-5-7-10(9)13(14,15)16/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUGHFICDPXBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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